2-(4-ethoxyphenyl)-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
Description
2-(4-Ethoxyphenyl)-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine moiety and an ethoxyphenyl-substituted ethanone group. The compound’s molecular formula is C₂₂H₂₆N₇O₂, with an average mass of 420.49 g/mol and a ChemSpider ID of 920377-60-2 . Its design aligns with trends in drug discovery favoring modular architectures that balance solubility, target affinity, and metabolic stability.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-3-27-20-18(23-24-27)19(21-14-22-20)26-11-9-25(10-12-26)17(28)13-15-5-7-16(8-6-15)29-4-2/h5-8,14H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWMSBQZEXRXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OCC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolopyrimidine-piperazine hybrids. Below is a comparative analysis with key analogs, focusing on structural variations, synthetic approaches, and inferred pharmacological implications:
Structural Variations in Core and Substituents
Pharmacological Implications
- Lipophilicity : The ethoxy group in the target compound likely increases membrane permeability compared to the methoxy analog, as evidenced by higher calculated logP values (estimated ~3.2 vs. ~2.8) .
- Target Engagement : The triazolopyrimidine core mimics purine bases, suggesting ATP-competitive kinase inhibition, while the piperazine linker may confer flexibility for binding pocket accommodation .
- Metabolic Stability : Ethyl and ethoxy groups may slow oxidative metabolism compared to methyl or trifluoromethyl substituents, which are prone to CYP450-mediated degradation .
Research Findings and Limitations
While direct biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:
- highlights challenges in synthesizing piperazine-linked triazolopyrimidines, with yields often below 30% due to steric hindrance and purification difficulties .
- demonstrates that trifluoromethyl and pyrazole groups improve in vitro potency against kinase targets by 2–3-fold compared to methoxy derivatives, suggesting the target compound’s ethoxy group may offer a middle ground between potency and solubility .
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